molecular formula C15H20O3 B8497652 2,2-Dimethyl-1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]propan-1-one CAS No. 55866-12-1

2,2-Dimethyl-1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]propan-1-one

Cat. No. B8497652
CAS RN: 55866-12-1
M. Wt: 248.32 g/mol
InChI Key: YFAYCFVDPLYXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]propan-1-one is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55866-12-1

Product Name

2,2-Dimethyl-1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]propan-1-one

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2,2-dimethyl-1-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]propan-1-one

InChI

InChI=1S/C15H20O3/c1-14(2,3)13(16)11-5-7-12(8-6-11)15(4)17-9-10-18-15/h5-8H,9-10H2,1-4H3

InChI Key

YFAYCFVDPLYXSL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)C(=O)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 12.4 g (0.51 g-atoms) magnesium turnings in 190 ml tetrahydrofuran under a nitrogen atmosphere there is added 10 ml. of a solution of 103 g (0.424 mole) of 4'-bromoacetophenone ethylene ketal in 130 ml dry tetrahydrofuran. The reaction is started and the remainder of the bromoacetophenone ethylene ketal solution is added dropwise at a rate that maintains a moderate reflux. After the addition is complete, the mixture is refluxed for one hour. The resulting Grignard solution is added dropwise to a cold solution of 51.1 g (0.424 mole) pivaloyl chloride in 120 ml of dry tetrahydrofuran at a rate that maintains the temperature at 0° C. After addition the resulting solution is stirred for 1 hour at -60° C and then 1 additional hour at -10° C. The mixture is then poured onto ice and extracted with ether, the ether is washed with 2N sodium hydroxide and salt water, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo. The resulting residue is triturated with petroleum ether to give 4'-(2-methyl-2-dioxolanyl)pivalophenone, m.p. 75°-82° C.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
51.1 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Five

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